1,1-Dichloro-2,2-diethoxyethene
Description
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Structure
3D Structure
Properties
CAS No. |
54567-93-0 |
|---|---|
Molecular Formula |
C6H10Cl2O2 |
Molecular Weight |
185.05 g/mol |
IUPAC Name |
1,1-dichloro-2,2-diethoxyethene |
InChI |
InChI=1S/C6H10Cl2O2/c1-3-9-6(5(7)8)10-4-2/h3-4H2,1-2H3 |
InChI Key |
KNHYQMPVCLSVCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C(Cl)Cl)OCC |
Origin of Product |
United States |
Dehydrochlorination to Form Chloro Ethoxy Ketene:
One of the most probable reaction pathways for 1,1-dichloro-2,2-diethoxyethene under thermal or base-catalyzed conditions is a 1,2-elimination of hydrogen chloride (dehydrochlorination). This type of reaction is common for polychlorinated ethanes. google.comresearchgate.net The loss of a proton from the carbon bearing the ethoxy groups, facilitated by a base, would lead to the formation of a transient carbanion. Subsequent elimination of a chloride ion would yield the highly reactive chloro(ethoxy)ketene .
The formation of ketenes from carboxylic acid derivatives and through elimination reactions is a well-documented process in organic synthesis. thieme-connect.dethieme.comcardiff.ac.ukresearchgate.net These ketene (B1206846) intermediates are known for their propensity to undergo various cycloadditions and reactions with nucleophiles. cardiff.ac.uk Spectroscopic techniques such as IR spectroscopy are frequently employed to detect the formation of ketene species, which exhibit a characteristic absorption band near 2100-2200 cm⁻¹. scripps.edu
α Elimination to Form Ethoxy Chloro Carbene:
Alternatively, under specific conditions, particularly photochemically or at high temperatures in the gas phase, 1,1-dichloro-2,2-diethoxyethene could undergo an α-elimination reaction. This process would involve the simultaneous or sequential loss of both chlorine atoms from the same carbon, leading to the formation of a divalent carbon species known as ethoxy(chloro)carbene .
Carbenes are highly reactive intermediates with a neutral, divalent carbon atom. nih.govlibretexts.org Their chemistry is characterized by insertion reactions (e.g., into C-H bonds) and cycloadditions with alkenes to form cyclopropanes. libretexts.org The presence of both an electron-donating ethoxy group and an electron-withdrawing chloro group would influence the stability and reactivity of the resulting carbene. The pyrolysis of related gem-difluoroethylsilanes has been shown to proceed through α-elimination to generate intermediate carbenes. rsc.org
Characterization of Transient Intermediates
The direct observation and characterization of transient intermediates like chloro(ethoxy)ketene and ethoxy(chloro)carbene are challenging due to their high reactivity and short lifetimes. However, their existence can be inferred through various experimental techniques:
Trapping Experiments: The most common method to confirm the presence of a transient intermediate is to carry out the reaction in the presence of a "trapping" agent. For instance, a diene like cyclopentadiene (B3395910) could be used to trap a ketene (B1206846) intermediate via a [2+2] cycloaddition, or an alkene could be used to trap a carbene to form a cyclopropane (B1198618) derivative. The isolation and characterization of these adducts provide strong evidence for the formation of the proposed intermediate.
Spectroscopic Studies: In some cases, it is possible to detect highly reactive intermediates at low temperatures using techniques like matrix isolation spectroscopy (IR, UV-Vis). This involves trapping the reaction mixture in an inert gas matrix at cryogenic temperatures, which can prolong the lifetime of the transient species sufficiently for spectroscopic characterization. rsc.orgresearchgate.net
Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the reaction pathways, calculate the energies of transition states and intermediates, and predict their spectroscopic properties. researchgate.net These theoretical studies can provide valuable insights into the feasibility of different rearrangement mechanisms. nih.gov
Research Findings from Analogous Systems
Studies on related compounds provide valuable data that can be used to infer the behavior of this compound. For example, the dehydrochlorination of 1,1,1-trichloro-2,2-diphenylethane has been studied, and the mechanism was determined to be a bimolecular elimination (E2). researchgate.net The dehydrochlorination of 1,1,2-trichloroethane (B165190) to produce vinylidene chloride is also a well-known industrial process. osti.gov
Furthermore, the generation of dichloroketene (B1203229) from trichloroacetyl chloride is a classic example of ketene formation and is widely used in organic synthesis for [2+2] cycloadditions. thieme.com The reactivity of various ketene acetals has also been explored, including their rearrangement reactions. thieme.comacs.org
The following table summarizes the key proposed transient intermediates and the expected products from their subsequent reactions, based on established chemical principles.
| Proposed Transient Intermediate | Formation Pathway | Expected Subsequent Reactions | Potential Products |
| Chloro(ethoxy)ketene | Dehydrochlorination (1,2-Elimination) | [2+2] Cycloaddition with alkenes, Dimerization, Reaction with nucleophiles | Cyclobutanone derivatives, Diketene derivatives, Carboxylic acid derivatives (upon hydrolysis) |
| Ethoxy(chloro)carbene | α-Elimination | Cyclopropanation with alkenes, C-H insertion, Rearrangement | Ethoxy-chloro-cyclopropanes, Products of C-H insertion, Rearranged products |
It is important to reiterate that the specific rearrangement processes and the definitive characterization of transient intermediates for this compound require dedicated experimental investigation. The pathways discussed here represent chemically plausible scenarios based on the known reactivity of similar molecular structures.
Elucidation of Reaction Mechanisms and Pathway Analysis
Fundamental Reactivity Principles
The reactivity of 1,1-dichloro-2,2-diethoxyethane is primarily centered around the carbon atom bonded to two chlorine atoms and the adjacent carbon atom bonded to two ethoxy groups. This arrangement creates a distinct electronic environment that influences its chemical behavior.
Electrophilic Nature of the Central Carbon Atom and Nucleophilic Attack
The carbon atom bonded to the two chlorine atoms (the α-carbon) in 1,1-dichloro-2,2-diethoxyethane is significantly electrophilic. This electrophilicity arises from the strong inductive electron-withdrawing effect of the two electronegative chlorine atoms. This polarization of the C-Cl bonds results in a partial positive charge on the carbon atom, making it a prime target for nucleophilic attack. Nucleophiles, which are electron-rich species, are drawn to this electron-deficient center, initiating a variety of chemical transformations. The general principle of nucleophilic substitution on gem-dihalides suggests that a nucleophile will attack this electrophilic carbon. stackexchange.com
Influence of Geminal Chlorine Atoms and Ethoxy Groups on Reactivity
The reactivity of 1,1-dichloro-2,2-diethoxyethane is a consequence of the interplay between the electronic and steric effects of its substituent groups. dalalinstitute.comnumberanalytics.comresearchgate.net
Electronic Effects:
Inductive Effect: The two chlorine atoms exert a strong negative inductive effect (-I), withdrawing electron density from the α-carbon and increasing its electrophilicity. numberanalytics.comresearchgate.net The oxygen atoms of the ethoxy groups also have a -I effect, though it is generally weaker than that of halogens.
Resonance Effect: The oxygen atoms of the ethoxy groups possess lone pairs of electrons and can exert a positive resonance effect (+R), donating electron density towards the adjacent carbon. This resonance effect can influence the stability of intermediates formed during reactions. numberanalytics.com
Steric Effects:
The presence of two chlorine atoms and two ethoxy groups creates steric hindrance around the reactive centers. dalalinstitute.comresearchgate.netnumberanalytics.com This steric bulk can influence the rate and regioselectivity of reactions by impeding the approach of nucleophiles. dalalinstitute.comnumberanalytics.com For instance, in SN2 reactions, increased steric hindrance around the electrophilic carbon can significantly slow down the reaction rate. dalalinstitute.com
Hydrolytic Cleavage Mechanisms
Hydrolysis of 1,1-dichloro-2,2-diethoxyethane involves the cleavage of the acetal (B89532) functional group, typically under acidic or basic conditions, to yield dichloroacetaldehyde (B1201461) and ethanol (B145695).
Acid-Catalyzed Hydrolysis Pathways to Dichloroacetaldehyde and Ethanol
The acid-catalyzed hydrolysis of acetals is a well-established and reversible process. organicchemistrytutor.comyoutube.comchemistrysteps.comyoutube.commasterorganicchemistry.com In the case of 1,1-dichloro-2,2-diethoxyethane, the reaction proceeds through a series of protonation and substitution steps:
Protonation: One of the ethoxy oxygen atoms is protonated by an acid catalyst (e.g., H₃O⁺), converting the ethoxy group into a good leaving group (ethanol). chemistrysteps.comyoutube.com
Formation of an Oxonium Ion: The protonated ethoxy group departs as an ethanol molecule, and the lone pair on the adjacent oxygen atom forms a double bond with the carbon, resulting in a resonance-stabilized oxonium ion. chemistrysteps.com
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. chemistrysteps.comyoutube.com
Deprotonation: A proton is transferred from the newly added water molecule to a base (e.g., water), forming a hemiacetal intermediate. chemistrysteps.comyoutube.com
Second Protonation: The remaining ethoxy group is protonated.
Elimination of a Second Ethanol Molecule: The second protonated ethoxy group leaves as another molecule of ethanol, and the hydroxyl group's oxygen forms a double bond with the carbon, creating a protonated dichloroacetaldehyde.
Final Deprotonation: A base removes the proton from the oxygen, yielding the final product, dichloroacetaldehyde, and regenerating the acid catalyst.
Base-Catalyzed Hydrolysis Pathways
While acid-catalyzed hydrolysis is the more common pathway for acetals, hydrolysis under basic conditions can also occur, particularly with activated substrates. For 1,1-dichloro-2,2-diethoxyethane, a plausible base-catalyzed pathway can be proposed based on the principles of nucleophilic substitution at a saturated carbon bearing good leaving groups. stackexchange.com
A proposed mechanism would involve the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic α-carbon. This would proceed via a nucleophilic substitution mechanism, likely SN2, where one of the chloride ions is displaced. This would be followed by a second substitution to replace the remaining chloride ion. The resulting gem-diol is generally unstable and would readily lose a molecule of water to form the corresponding aldehyde, in this case, dichloroacetaldehyde. The ethoxy groups would be cleaved in a subsequent or concurrent step, likely through nucleophilic attack by the hydroxide ion on the β-carbon, to yield ethanol.
It is important to note that this is a proposed pathway, as the base-catalyzed hydrolysis of this specific compound is not extensively documented in the literature.
Substitution Reaction Modalities
The presence of two chlorine atoms on the same carbon atom opens up the possibility of sequential substitution reactions with various nucleophiles. The reactivity in these substitutions will be governed by the nature of the nucleophile, the reaction conditions, and the electronic and steric properties of the substrate.
Strong nucleophiles can displace one or both of the chlorine atoms. For example, reaction with thiols or thiolates could lead to the formation of thioacetals. researchgate.net Similarly, reactions with amines could potentially yield aminals, although the conditions would need to be carefully controlled to manage the reactivity of the acetal group. The principles of nucleophilic substitution on gem-dihalides suggest that these reactions would likely proceed in a stepwise manner. stackexchange.com
Nucleophilic Substitution of Chlorine Atoms by Various Nucleophiles
The presence of two chlorine atoms on the same carbon atom in 1,1-dichloro-2,2-diethoxyethene makes it a substrate for nucleophilic substitution reactions. While direct studies on this specific compound are not extensively documented in publicly available literature, the reactivity of structurally similar compounds, such as 1,1-dichloro-2,2-di(p-chlorophenyl)ethane (DDD), provides valuable insights. The reaction of DDD with sodium thiophenoxide suggests that a direct S_N2 substitution of the chlorine atoms is a plausible mechanism. researchgate.net This type of reaction involves the direct displacement of the chloride ion by a nucleophile.
The general scheme for the nucleophilic substitution on this compound can be envisioned with a variety of nucleophiles, including amines and alkoxides. The reaction would proceed via a transition state where the nucleophile attacks the carbon atom bearing the chlorine atoms, leading to the displacement of a chloride ion. The second chlorine atom could potentially undergo a subsequent substitution, depending on the reaction conditions and the nature of the nucleophile.
Table 1: Potential Nucleophilic Substitution Reactions of this compound
| Nucleophile (Nu⁻) | Expected Product | Reaction Type |
| Amine (R-NH₂) | 1-Amino-1-chloro-2,2-diethoxyethene | S_N2 |
| Alkoxide (R-O⁻) | 1-Alkoxy-1-chloro-2,2-diethoxyethene | S_N2 |
Note: The reactivity and the extent of substitution (mono- vs. di-substitution) would be influenced by factors such as the strength and steric hindrance of the nucleophile, solvent, and temperature.
Formation of Diethoxyacetaldehyde Derivatives through Substitution
The substitution of the chlorine atoms in this compound can lead to the formation of various diethoxyacetaldehyde derivatives. While specific examples for this exact transformation are not readily found in the literature, the principle lies in the replacement of the chloro groups with other functional groups, which can then be hydrolyzed to the corresponding aldehyde.
For instance, if both chlorine atoms were replaced by hydroxyl groups through a nucleophilic substitution reaction (which might be challenging to achieve directly and may require specific reagents), the resulting gem-diol would be unstable and readily lose a molecule of water to form diethoxyacetaldehyde.
Redox Transformations
The chemical structure of this compound allows for both reduction and oxidation reactions, targeting different parts of the molecule.
Reduction Pathways to Dichloroethanol Analogues
The reduction of the carbonyl group in aldehydes or ketones to alcohols is a common transformation in organic synthesis. Although this compound is an acetal, the dichloroacetyl group can be conceptually related to a masked carbonyl function. The reduction of similar dichloro compounds, such as dichloroacetyl chloride, to 2,2-dichloroethanol (B146553) using reducing agents like lithium aluminum hydride has been reported. This suggests that a similar reduction of the dichloro-substituted carbon in this compound could potentially yield a 2,2-dichloro-1,1-diethoxyethanol analogue, although this specific transformation is not explicitly detailed in available literature.
Oxidative Pathways to Dichloroacetic Acid
The oxidation of the dichloro-substituted carbon atom in this compound could theoretically lead to the formation of dichloroacetic acid. While direct oxidative pathways for this specific compound are not well-documented, studies on the metabolism of related compounds offer some clues. For example, the in-vivo metabolism of 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD) results in the formation of the corresponding acetic acid derivative. This transformation, however, is part of a complex metabolic pathway and not a straightforward chemical oxidation. The direct chemical oxidation of this compound to dichloroacetic acid would likely require harsh oxidizing agents and specific reaction conditions to cleave the ether linkages and oxidize the dichloromethyl group.
Complex Reaction Pathways and Intermediate Formation
Beyond simple substitution and redox reactions, this compound can participate in more complex transformations involving the formation of reactive intermediates.
Condensation Reactions with Electrophiles
: Rearrangement Processes and Characterization of Transient Intermediates of this compound
While specific, detailed studies on the rearrangement processes of this compound are not extensively documented in readily available literature, a comprehensive understanding of its potential reactive pathways can be extrapolated from the well-established principles of organic chemistry and the observed reactivity of analogous compounds. The structure of this compound, a halogenated ketene (B1206846) acetal, suggests a rich and complex reactivity profile, likely dominated by elimination reactions, rearrangements, and the formation of highly reactive transient intermediates.
The primary rearrangement pathways for this compound are hypothesized to proceed through the formation of key transient species, namely chloro(ethoxy)ketene and ethoxy(chloro)carbene. The generation and subsequent reactions of these intermediates are influenced by the reaction conditions, such as temperature, pressure, and the presence of catalysts or trapping agents.
Proposed Mechanistic Pathways
Advanced Applications in Contemporary Organic Synthesis
Role as Versatile Synthetic Intermediates in Fine Chemical Synthesis
1,1-Dichloro-2,2-diethoxyethene serves as a valuable building block in the synthesis of fine chemicals, particularly within the pharmaceutical and agrochemical sectors. evitachem.com The presence of both chloro- and ethoxy- functional groups allows for a range of chemical transformations, making it an adaptable intermediate for creating more complex molecular architectures. evitachem.comguidechem.com
In the field of medicinal chemistry, this compound functions as an important intermediate in the production of various pharmaceutical compounds. evitachem.com Its reactivity allows for its incorporation into larger molecules that form the basis of active pharmaceutical ingredients (APIs). The acetal (B89532) group can act as a protected form of a reactive aldehyde, which can be unveiled at a later stage of a synthesis. While specific examples for this exact compound are proprietary or less documented in public literature, analogous structures highlight this utility. For instance, the related compound Chloroacetaldehyde Dimethyl Acetal is a known intermediate in the synthesis of the antiretroviral drug Dolutegravir Sodium. valeshvarbiotech.com This demonstrates the established role of chloro-acetals as key components in the efficient synthesis of complex pharmaceuticals. chemimpex.com
The utility of this compound extends to the agrochemical industry, where it has been utilized in the synthesis of insecticides and herbicides. evitachem.com Organochlorine compounds have a long history in crop protection, and modern synthetic methods employ versatile reagents like this to construct novel and effective agents. The dichloro-acetal moiety can be a key structural element or a reactive handle for further chemical modification. The relevance of this chemical class is further supported by the fact that the related compound, Dichloroacetaldehyde (B1201461) Dimethyl Acetal, is known to be an intermediate for herbicides. theclinivex.com
Selective Introduction of Functional Groups
The unique arrangement of atoms in this compound makes it a specialized reagent for the precise introduction of specific functional groups into a molecule. It offers a versatile platform for incorporating both chlorine atoms and ethoxy moieties. guidechem.com
The geminal dichloro group (two chlorine atoms on the same carbon) makes this compound an effective precursor for introducing dichlorinated fragments in organic synthesis. The reactivity is influenced by the electron-withdrawing nature of the chlorine atoms, making the molecule susceptible to nucleophilic attack at specific positions. evitachem.com This allows it to serve as a building block for other organochlorine compounds, which are significant in various areas of chemical research and industry. evitachem.com
Beyond chlorination, the compound is also a useful reagent for the strategic incorporation of ethoxy groups. guidechem.com The diethyl acetal structure is central to this functionality. Acetals are well-established protecting groups for aldehydes in organic synthesis. Under specific reaction conditions, such as hydrolysis in the presence of water, the acetal can be converted back to the corresponding aldehyde (dichloroacetaldehyde) and ethanol (B145695). evitachem.com This controlled release of a reactive group is a cornerstone of multi-step synthesis. Furthermore, the ethoxy groups themselves can participate in substitution reactions, allowing for the transfer of the ethoxy functional group to other molecules under appropriate catalytic conditions.
Catalytic and Multi-Component Reaction Platforms
The reactivity of this compound, characterized by its electrophilic nature, makes it a potential candidate for use in advanced catalytic and multi-component reactions. evitachem.com The electron-withdrawing effect of the chlorine atoms creates an electron-deficient carbon center, which can be attacked by nucleophiles—a fundamental process in many multi-component syntheses. evitachem.com In this context, the molecule could serve as a two-carbon (C2) building block, enabling the rapid assembly of complex molecular frameworks from simpler starting materials. While its potential is clear from its chemical structure, detailed research findings specifically documenting the use of this compound in named multi-component or complex catalytic cycles are not widely available in public literature. However, its established role as a versatile reagent in chemical synthesis suggests its applicability in these sophisticated reaction platforms is a subject for further research. guidechem.com
Based on a thorough review of scientific databases and chemical literature, the chemical compound “this compound” is not a recognized or documented substance. All available data points to a similarly named but structurally different compound, "1,1-Dichloro-2,2-diethoxyethane" (CAS Number: 619-33-0) nih.govcymitquimica.comepa.govstenutz.eusigmaaldrich.comnist.govguidechem.com.
The provided outline focuses on advanced applications in organic synthesis, such as organometallic catalysis, cross-coupling reactions, and stereoselective transformations. These applications are characteristic of unsaturated "ethene" structures, not saturated "ethane" compounds like the documented 1,1-Dichloro-2,2-diethoxyethane.
Due to the absence of any scientific information on “this compound,” it is not possible to generate an article that is scientifically accurate and adheres to the provided outline. Fulfilling the request would require substituting information for a different chemical, which would be factually incorrect and violate the explicit instructions to focus solely on the requested compound. Therefore, the requested article cannot be generated.
Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton NMR (¹H NMR) Analysis of Chemical Environments and Spin-Spin Coupling
Proton NMR (¹H NMR) spectroscopy of 1,1-dichloro-2,2-diethoxyethane reveals distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shift (δ) of each signal is indicative of the electronic environment of the protons, while the spin-spin coupling patterns provide information about neighboring protons.
The structure of 1,1-dichloro-2,2-diethoxyethane features three unique proton environments:
The methine proton on the carbon bearing the two ethoxy groups (-CH(OEt)₂).
The methine proton on the carbon bearing the two chlorine atoms (-CHCl₂).
The methylene (B1212753) (-OCH₂CH₃) and methyl (-OCH₂CH₃) protons of the two equivalent ethoxy groups.
In a typical ¹H NMR spectrum, the methine proton of the -CHCl₂ group is expected to appear significantly downfield due to the strong deshielding effect of the two electronegative chlorine atoms. weebly.com This signal typically appears as a doublet, as it is coupled to the adjacent methine proton. The methine proton of the -CH(OEt)₂ group also appears downfield, though generally at a lower chemical shift than the -CHCl₂ proton, and also as a doublet due to coupling with its neighbor. rsc.org
The protons of the ethoxy groups exhibit characteristic patterns. The methylene protons (-OCH₂-) are adjacent to an oxygen atom, which shifts their signal downfield. They appear as a quartet due to coupling with the three protons of the adjacent methyl group (n+1 rule, 3+1=4). The methyl protons (-CH₃) are the most upfield signals and appear as a triplet, as they are coupled to the two protons of the adjacent methylene group (n+1 rule, 2+1=3). rsc.org
Table 1: Representative ¹H NMR Data for 1,1-Dichloro-2,2-diethoxyethane
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CHCl₂ | ~5.60 | Doublet (d) | ~5.8 |
| -CH(OEt)₂ | ~4.62 | Doublet (d) | ~5.8 |
| -OCH₂CH₃ | ~3.72 | Quartet (q) | ~7.1 |
| -OCH₂CH₃ | ~1.27 | Triplet (t) | ~7.1 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation
Carbon-13 NMR spectroscopy provides direct evidence for the carbon framework of a molecule. In the ¹³C NMR spectrum of 1,1-dichloro-2,2-diethoxyethane, each unique carbon atom gives a distinct signal. The chemical shifts are highly dependent on the electronic environment of the carbon atom.
The molecule contains four distinct carbon environments:
The carbon atom bonded to two chlorine atoms (C-1, -CHCl₂).
The carbon atom bonded to two ethoxy groups (C-2, -CH(OEt)₂).
The methylene carbons of the ethoxy groups (-OCH₂CH₃).
The methyl carbons of the ethoxy groups (-OCH₂CH₃).
The carbon atom attached to the two chlorine atoms is significantly deshielded and appears at a high chemical shift. libretexts.org The acetal (B89532) carbon, bonded to two oxygen atoms, is also found downfield. The methylene and methyl carbons of the ethoxy groups appear at characteristic upfield positions. researchgate.net
Table 2: Representative ¹³C NMR Data for 1,1-Dichloro-2,2-diethoxyethane
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -CHCl₂ | ~84.0 |
| -CH(OEt)₂ | ~100.0 |
| -OCH₂CH₃ | ~64.0 |
| -OCH₂CH₃ | ~15.0 |
Note: Chemical shifts are approximate and can vary with experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
While 1D NMR spectra provide essential information, 2D NMR techniques are crucial for unambiguously establishing the connectivity of atoms within a molecule. weebly.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. sdsu.edu In the COSY spectrum of 1,1-dichloro-2,2-diethoxyethane, a cross-peak would be observed between the signal for the -CHCl₂ proton and the -CH(OEt)₂ proton, confirming their adjacency. Similarly, a cross-peak between the methylene quartet and the methyl triplet of the ethoxy groups would confirm the ethyl fragment. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.educreative-biostructure.com An HSQC spectrum would show correlations between:
The -CHCl₂ proton signal and the C-1 carbon signal.
The -CH(OEt)₂ proton signal and the C-2 carbon signal.
The -OCH₂CH₃ proton quartet and the corresponding methylene carbon signal.
The -OCH₂CH₃ proton triplet and the corresponding methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH). sdsu.educolumbia.edu This is particularly useful for connecting different fragments of the molecule. For 1,1-dichloro-2,2-diethoxyethane, key HMBC correlations would include:
A three-bond correlation (³JCH) from the methyl protons (-OCH₂CH₃) to the acetal carbon (-CH(OEt)₂).
A two-bond correlation (²JCH) from the methylene protons (-OCH₂CH₃) to the acetal carbon.
A two-bond correlation (²JCH) from the -CHCl₂ proton to the acetal carbon, and vice-versa, which definitively links the two central carbons.
Together, these 2D NMR experiments provide a comprehensive and unambiguous confirmation of the entire molecular structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.
Electron Ionization Mass Spectrometry (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing a molecular ion peak (M⁺) and various fragment ion peaks.
For 1,1-dichloro-2,2-diethoxyethane, the molecular ion peak is often weak or absent due to the lability of acetals. sdsu.edu The presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments. researchgate.net
The fragmentation of acetals is typically initiated by cleavage of a C-O bond. Common fragmentation pathways for 1,1-dichloro-2,2-diethoxyethane would involve the loss of an ethoxy radical (-•OCH₂CH₃) or an ethanol (B145695) molecule (-HOCH₂CH₃). The most abundant peaks in the EI-MS spectrum often correspond to stable carbocations.
Table 3: Major Fragments in the Electron Ionization Mass Spectrum of 1,1-Dichloro-2,2-diethoxyethane
| m/z | Proposed Fragment Ion | Notes |
| 141/143 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical |
| 103/105 | [CH(OEt)Cl]⁺ | Further fragmentation |
| 75 | [CH(OEt)]⁺ | Loss of chlorine |
| 47 | [C₂H₃O]⁺ | A common fragment |
Note: The presence of two m/z values for chlorine-containing fragments reflects the ³⁵Cl and ³⁷Cl isotopes. The NIST Mass Spectrometry Data Center reports a top peak at m/z 47 for this compound. researchgate.netlibretexts.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). nih.govlibretexts.org This allows for the determination of the exact mass of the molecular ion, from which a unique elemental formula can be derived. This is a critical step in confirming the identity of a newly synthesized compound or an unknown analyte. While EI-MS may not show a strong molecular ion, softer ionization techniques used with HRMS, such as Electrospray Ionization (ESI), can often yield the protonated molecule [M+H]⁺ or other adducts.
For 1,1-dichloro-2,2-diethoxyethane (C₆H₁₂Cl₂O₂), the exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O).
Table 4: Exact Mass Data for 1,1-Dichloro-2,2-diethoxyethane
| Parameter | Value |
| Molecular Formula | C₆H₁₂Cl₂O₂ |
| Monoisotopic Mass (calculated) | 186.02144 Da |
This precise mass measurement allows for the confident differentiation between compounds with the same nominal mass but different elemental compositions, providing an unambiguous confirmation of the molecular formula. nih.gov
Based on a thorough review of scientific databases and online resources, there is a significant discrepancy to address regarding the subject of your request, "1,1-Dichloro-2,2-diethoxyethene". The information available publicly, particularly detailed spectroscopic data, pertains almost exclusively to a related but structurally different compound: 1,1-Dichloro-2,2-diethoxyethane .
The compound you requested, an "ethene" derivative, contains a carbon-carbon double bond (C=C). In contrast, the "ethane" derivative possesses a carbon-carbon single bond (C-C). This fundamental structural difference significantly impacts the chemical properties and spectroscopic signatures of the two molecules.
Our extensive searches for spectroscopic data (Infrared, X-ray Crystallography, and UV-Visible) specifically for This compound did not yield sufficient information to generate the detailed, scientifically accurate article you have outlined. The required research findings for this specific compound are not present in the public domain.
Therefore, we are unable to provide the article with the requested outline focusing on "this compound".
However, we can provide detailed spectroscopic information for the more common and well-documented compound, 1,1-Dichloro-2,2-diethoxyethane , should you wish to proceed with this alternative.
Exploration of Distinct Reactivity Modalities
Cycloaddition Chemistry of 1,1-Dichloro-2,2-diethoxyethene Analogues
The cycloaddition chemistry of analogues of this compound is a rich and varied field, encompassing a range of pericyclic reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.
Analogues of this compound, such as dichloroketene (B1203229), readily undergo [2+2] cycloaddition reactions with various unsaturated partners. nih.gov With enones, these reactions typically proceed photochemically, involving the formation of a diradical intermediate. wikipedia.org The reaction of dichloroketene with cycloheptatriene, for instance, yields a bicyclic adduct, which serves as a precursor for the synthesis of 2-hydroxyazulene. rsc.org
The reaction with ketene (B1206846) acetals can be modulated by reaction conditions. rsc.orgresearchgate.net Thermal conditions often favor the [2+2] cycloaddition to form substituted cyclobutanes, which are valuable intermediates for the synthesis of complex molecules like protected β-hydroxycyclobutane-α-amino acids. rsc.org The reactivity of ketenes with ynamides, another class of unsaturated systems, also proceeds via a [2+2] cycloaddition to furnish 3-aminocyclobutenone derivatives. nih.gov The efficiency of these cycloadditions can be influenced by the electronic nature of the substituents on the alkyne. nih.gov
Table 1: Examples of [2+2] Cycloaddition Reactions
| Reactant 1 | Reactant 2 | Product Type | Reference |
|---|---|---|---|
| Dichloroketene | Cycloheptatriene | Bicyclic adduct | rsc.org |
| 2-Acylaminoacrylates | Ketene diethyl acetal (B89532) | Cyclobutane (B1203170) | rsc.org |
| Dichloroketene | Ynamide | 3-Amino-4,4-dichlorocyclobutenone | nih.gov |
While classic Diels-Alder reactions involve an electron-rich diene and an electron-poor dienophile, the inverse electron demand Diels-Alder (IEDDA) reaction utilizes an electron-poor diene and an electron-rich dienophile. wikipedia.orgnih.gov Analogues of this compound, being electron-rich due to the oxygen atoms, can function as dienophiles in IEDDA reactions. wikipedia.org These reactions are particularly useful for the synthesis of heterocyclic compounds. sigmaaldrich.com
The IEDDA reaction is characterized by the interaction between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene. units.it This type of reaction has found broad applications in the synthesis of natural products and in bioorthogonal chemistry for labeling and imaging biomolecules. sigmaaldrich.comrsc.org For example, the reaction of electron-deficient tetrazines with electron-rich dienophiles like vinyl acetals is a key step in the synthesis of certain anticancer compounds. wikipedia.org
Photochemical [2+2] cycloadditions often proceed through a stepwise mechanism involving the formation of biradical intermediates. wikipedia.org This is particularly true for the reaction of enones with alkenes, where photoexcitation of the enone leads to a triplet diradical, which then closes to form the cyclobutane ring. wikipedia.org The use of light provides the necessary energy to overcome the thermal barrier for these otherwise forbidden concerted reactions. youtube.com The reverse of this process, the decomposition of 1,2-dioxetanedione, is the principle behind the light production in glow sticks. wikipedia.org
Organometallic Reactions and Catalyst Design
The presence of both chlorine and oxygen atoms in this compound allows for its participation in various organometallic reactions, either as a ligand or as a substrate for dehalogenation.
The two ethoxy groups in this compound can chelate to metal centers, similar to the well-known bidentate ligand 1,2-dimethoxyethane (B42094) (DME). This allows it to act as a ligand in various metal complexes, potentially influencing the reactivity and selectivity of catalytic processes. The electronic and steric profile of this compound, however, is different from DME due to the presence of the two chlorine atoms, which can affect the stability and catalytic activity of the resulting metal complexes.
This compound can undergo reductive dehalogenation, a process that involves the cleavage of carbon-halogen bonds. wikipedia.org This reaction is analogous to the dehalogenation of other dihaloalkenes and can be achieved using various reducing agents, including metals and metal complexes. wikipedia.orgwikipedia.org Reductive dehalogenation is an important transformation in organic synthesis and can also be a route for the detoxification of hazardous organohalide compounds. wikipedia.orgepa.gov The process can lead to the formation of alkenes or, in the presence of a hydrogen source, hydrodehalogenation products. wikipedia.org In some biological systems, reductive dehalogenases, which are often B12-dependent enzymes, can catalyze the removal of halogens from organic compounds. nih.gov
Base-Promoted Transformations and Elimination Reactions
Base-promoted reactions are fundamental in organic synthesis, often leading to the formation of unsaturated systems or cyclic structures. In the context of halogenated compounds like this compound, bases can induce elimination reactions or participate in more complex transformations.
HBr Elimination and Mechanistic Insights into Intermediate Formation
The elimination of hydrogen halides (HX) from haloalkanes is a classic method for synthesizing alkenes. These reactions can proceed through different mechanisms, primarily E2 (bimolecular elimination) and E1cB (unimolecular elimination via conjugate base). The operative mechanism is influenced by the substrate structure, the base, the leaving group, and the solvent.
Theoretical studies on the 1,3-elimination of HBr from substrates like dimethyl (2S,4RS)-4-bromo-N-phthaloylglutamate using bases such as KOH, triethylamine, and piperidine (B6355638) have provided significant mechanistic insights. researchgate.netresearchgate.net These studies, conducted using density functional theory (DFT), have established a two-stage E1cB mechanism. researchgate.netresearchgate.net This mechanism involves the initial deprotonation of the substrate by the base to form a carbanion intermediate. researchgate.net This intermediate is stabilized by various factors, including substituent effects. rsc.org Subsequently, the leaving group (in this case, the bromide ion) is expelled from the carbanion to form the final product. researchgate.net
Calculations that include solvent effects (using ethanol (B145695) as a model) demonstrate that for many bases, the E1cB pathway is energetically more favorable than a competing SN2 substitution. researchgate.netresearchgate.net The stability of the carbanion intermediate is a crucial factor dictating the reaction pathway. rsc.org The nature of the base and solvent can shift the balance between competing mechanisms like E1cB and E2. researchgate.netrsc.org
Table 1: Mechanistic Dichotomy in Elimination Reactions
| Mechanism | Key Feature | Intermediate | Rate Determining Step |
|---|---|---|---|
| E2 | Concerted one-step process | Transition state only | C-H and C-X bond breaking |
| E1cB | Stepwise process | Carbanion | Leaving group departure (often) |
This table summarizes the key differences between the E2 and E1cB elimination mechanisms.
Base-Induced Ring Opening Reactions of Related Halogenated Systems
While this compound is an acyclic molecule, the principles of base-induced reactions in related halogenated systems, particularly cyclic ethers, provide valuable context. The ring-opening of cyclic ethers is a significant transformation in organic synthesis. mdpi.com Although often initiated by Lewis acids, bases can also promote such reactions, especially in suitably functionalized systems like halohydrins. mdpi.comyoutube.com
In a process analogous to the Williamson ether synthesis, a base can deprotonate the hydroxyl group of a vicinal halohydrin, creating a nucleophilic alkoxide. youtube.com This alkoxide can then undergo an intramolecular SN2 reaction, displacing the adjacent halide to form an epoxide ring. youtube.com The reverse, a base-induced ring-opening of a halogenated cyclic ether, is also plausible, particularly if the ring is strained or if further reaction is favorable. For instance, epoxides can be opened by nucleophiles under basic conditions. youtube.com In this reaction, the base (or nucleophile) attacks one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring and the formation of an alkoxide, which is then protonated. youtube.com
The reactivity of halogenated ethers can be influenced by the presence of halogens, which are electron-withdrawing and can affect the stability of intermediates. wikipedia.org
Radical Reactions and Mechanistic Studies
Radical reactions offer unique pathways for functionalizing organic molecules. These reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. libretexts.orgorganicchemistrytutor.com
Oxidative Cleavage Pathways
The oxidative cleavage of the carbon-carbon double bond in alkenes is a powerful transformation that yields carbonyl compounds. rhhz.netnih.gov This can be achieved through various methods, including radical pathways. rsc.org
A plausible mechanism for the oxidative cleavage of an alkene like this compound could be initiated by a radical species. For example, studies on the oxidative cleavage of gem-disubstituted aromatic alkenes have been successfully carried out using 1,2-diethoxyethane (B108276) as a catalyst and air as the oxidant. rhhz.netresearchgate.net A proposed mechanism suggests that 1,2-diethoxyethane reacts with dioxygen under heating to form a peroxyl radical. rhhz.net This radical then reacts with the alkene to form an epoxide intermediate. rhhz.net The subsequent decomposition of this epoxide or a related dioxetane intermediate yields the final ketone or aldehyde products. rhhz.netnih.gov
Photoinduced oxidative cleavage presents another radical pathway. nih.gov Under irradiation, some alkenes, particularly those with specific motifs like a pyridyl group, can act as photosensitizers to generate singlet oxygen (¹O₂) and superoxide (B77818) anion (O₂˙⁻). rsc.org These reactive oxygen species then attack the double bond, leading to its cleavage and the formation of carbonyl compounds. rsc.org
Table 2: Radical Initiators and Oxidants in Alkene Cleavage
| Initiator/Catalyst | Oxidant | Key Reactive Species | Reference |
|---|---|---|---|
| 1,2-Diethoxyethane | Air (O₂) | Peroxyl Radical | rhhz.net, researchgate.net |
| Blue Light (Catalyst-free) | Air (O₂) | Singlet Oxygen, Superoxide Anion | rsc.org |
This table highlights different systems used for the radical-mediated oxidative cleavage of alkenes.
Hydrodehalogenation and Deuterodehalogenation Mechanisms
Hydrodehalogenation is a reaction that replaces a halogen atom in a molecule with a hydrogen atom. This process is of significant environmental interest for the detoxification of halogenated organic compounds. researchgate.net Catalytic hydrodehalogenation, often employing palladium (Pd) catalysts and a source of hydrogen, is a common method. researchgate.net
The mechanism for the hydrodehalogenation of chlorinated ethenes on a Pd catalyst surface involves the reaction with activated hydrogen. researchgate.net Hydrogen gas is chemisorbed onto the palladium surface and dissociates into reactive hydrogen atoms. The halogenated alkene also adsorbs onto the catalyst surface. The reaction proceeds via the stepwise addition of hydrogen atoms to the double bond and the cleavage of the carbon-halogen bonds. researchgate.net The presence of other substances can affect the reaction rate by competing for active sites on the catalyst surface. researchgate.net
Deuterodehalogenation follows the same mechanistic principle, but uses a deuterium (B1214612) source (like D₂) instead of a hydrogen source. This isotopic labeling is a powerful tool for mechanistic studies, allowing chemists to trace the path of the deuterium atoms throughout the reaction.
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The synthesis of 1,1-dichloro-2,2-diethoxyethene and related acetals traditionally relies on acid catalysis. nih.gov However, the future of its synthesis lies in the development of novel catalytic systems that offer greater selectivity, higher efficiency, and milder reaction conditions. Research in this area could focus on:
Heterogeneous Catalysts: Exploring the use of solid acid catalysts, such as zeolites, clays, and functionalized resins, could simplify product purification and catalyst recovery, aligning with the principles of sustainable chemistry. The successful use of Algerian natural kaolin (B608303) for the synthesis of other acyclic acetals suggests a promising direction. ymerdigital.com
Metal-Based Catalysts: Transition metal complexes, including those of ruthenium and iridium, have shown remarkable activity in related transformations. pnas.org Investigating their potential to catalyze the formation of this compound could lead to new, highly efficient synthetic routes. Nickel-catalyzed cascade reactions involving gem-dichloroalkenes have been developed for the synthesis of quinolines, indicating the potential for metal catalysts to activate the dichlorovinyl group for various transformations. acs.org
Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. Designing organocatalysts that can facilitate the acetalization reaction under mild, metal-free conditions would be a significant advancement.
Green Chemistry Approaches in the Synthesis and Application of this compound
The principles of green chemistry offer a framework for developing more sustainable chemical processes. For this compound, future research should prioritize the integration of these principles:
Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product is a key goal. Isomerization reactions, for example, represent an atom-economic approach to synthesizing certain compounds. pnas.org
Use of Renewable Feedstocks: Investigating the synthesis of this compound from bio-based starting materials would reduce its environmental footprint. The synthesis of biobased poly(acetal-ester)s from potentially bio-sourced methyl paraben and methyl vanillate (B8668496) showcases a move in this direction for related compounds. rsc.org
Benign Solvents: Traditional organic solvents often pose environmental and health risks. Future research should explore the use of greener alternatives, such as water, supercritical fluids, or ionic liquids, in the synthesis and reactions of this compound. pnas.orgijsdr.org The use of cyclopentylmethylether in combination with ammonium (B1175870) salts as a solvent/catalyst system for acetal (B89532) synthesis is another green approach. ymerdigital.com
Advanced Materials Science Applications Beyond Traditional Organic Synthesis
The unique chemical structure of this compound, featuring a dichlorovinyl group, suggests its potential as a monomer for the synthesis of novel polymers and advanced materials. Future research could explore:
Polymerization: The carbon-carbon double bond in this compound could potentially undergo addition polymerization to create unique polymers with interesting properties conferred by the chlorine and ethoxy groups. quora.comlumenlearning.com Research into the polymerization of substituted ethylenes, such as ethylene (B1197577) itself, has led to the production of widely used materials like polyethylene. acs.orgnih.gov
Functional Polymers: The presence of the reactive dichloro- and diethoxy- functionalities offers opportunities for post-polymerization modification, allowing for the creation of functional polymers with tailored properties for applications in areas such as coatings, membranes, or drug delivery systems. The copolymerization of ethylene with functionalized 1,1-disubstituted olefins has been achieved, demonstrating the feasibility of incorporating functional groups into polyolefins. mdpi.com
Recyclable Polymers: The acetal linkage is known to be susceptible to cleavage under acidic conditions. This property could be exploited to design chemically recyclable polymers, where the polymer can be broken down into its constituent monomers for reuse, contributing to a circular economy. The chemical recycling of biobased poly(acetal-ester)s through the hydrolysis of non-cyclic acetal bonds has been demonstrated. rsc.org
Deeper Mechanistic Understanding through Integrated Spectroscopic and Computational Methodologies
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity. Future research should employ a combination of advanced techniques:
In-situ Spectroscopic Analysis: Techniques such as NMR, IR, and Raman spectroscopy can be used to monitor reactions in real-time, providing valuable insights into the formation of intermediates and transition states.
Isotope Labeling Studies: The use of isotopically labeled starting materials can help to elucidate reaction pathways and determine the role of different atoms in the transformation. For example, deuterium (B1214612) labeling was used to study the metabolism of the related compound 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD). researchgate.net
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states, complementing experimental findings.
Exploration of New Reaction Classes and Transformation Pathways
Beyond its current applications, this compound holds the potential for participation in a variety of novel chemical transformations. Future research should aim to unlock this latent reactivity:
Cycloaddition Reactions: The electron-deficient double bond of this compound could be a suitable partner in various cycloaddition reactions, such as [2+2], [4+2], and 1,3-dipolar cycloadditions, to construct complex cyclic and heterocyclic systems. rsc.org The synthesis of isoxazoles from the reaction of nitrile oxides with alkenes is a relevant example. documentsdelivered.com
Cross-Coupling Reactions: The two chlorine atoms on the double bond are potential handles for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents and the construction of complex molecular architectures. Palladium-mediated cross-coupling of 1,1-dichloro-1-alkenes has been reported. d-nb.infonih.gov
Synthesis of Heterocycles: The reactive nature of the dichlorovinyl group, combined with the presence of the diethoxy acetal, makes this compound a promising precursor for the synthesis of a diverse array of heterocyclic compounds. amazonaws.combeilstein-journals.orgclockss.org Gem-dichloroalkenes have been utilized in the synthesis of various heterocyclic systems. acs.org
Q & A
Q. What are the standard synthetic routes for preparing 1,1-dichloro-2,2-diethoxyethene in a laboratory setting?
The compound is synthesized via dehydrohalogenation of its precursor acetal. A validated method involves refluxing the corresponding dichloroacetal with potassium tert-butoxide in tert-butyl alcohol. The reaction mixture is filtered to remove KCl, followed by fractional distillation to isolate the product (boiling point: 85–90°C at 34 Torr). Key steps include:
- Reagent ratios : Use a 1:1 molar ratio of dichloroacetal to potassium tert-butoxide.
- Purification : Distillation under reduced pressure to avoid thermal decomposition.
- Yield optimization : Excess alcohol ensures complete reaction and minimizes side products.
NMR characterization confirms purity: δ 3.90 (4H, ethoxy groups) and 1.30 (6H, methyl groups) .
Q. How is this compound characterized using spectroscopic methods?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation:
| Proton NMR (δ, ppm) | Assignment |
|---|---|
| 3.90 (quartet, 4H) | -OCH₂CH₃ |
| 1.30 (triplet, 6H) | -OCH₂CH₃ (CH₃) |
| The absence of vinyl proton signals (e.g., ~5.7 ppm) distinguishes it from analogous trihalogenated derivatives. Infrared (IR) spectroscopy further identifies C-Cl (550–650 cm⁻¹) and ether C-O (1100–1250 cm⁻¹) stretches . |
Q. What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Gloves, goggles, and fume hoods are mandatory due to skin/eye irritation risks and potential carcinogenicity .
- Ventilation : Use local exhaust systems to prevent inhalation exposure (linked to neurotoxic effects).
- Waste disposal : Treat as halogenated waste under EPA guidelines. No occupational exposure limits exist, so minimize contact via ALARA principles (As Low As Reasonably Achievable) .
Advanced Research Questions
Q. How can isotope labeling (e.g., carbon-14) be applied to study reaction mechanisms involving this compound?
Carbon-14 labeling is achieved via acid-catalyzed transesterification with ¹⁴C-ethanol. For example:
- Procedure : Reflux this compound with ¹⁴C-ethanol and a catalytic acid.
- Product isolation : Distill the labeled triethoxyethane derivative (boiling point: 100–105°C at 42 Torr).
- Detection : Radiolabeled compounds yield 3000–7000 counts per minute (cpm/µL) via scintillation counting. This method tracks ether group migration in hydrolysis or nucleophilic substitution reactions .
Q. What role does this compound play in [2+2] cycloaddition reactions with allenes?
The compound acts as a dienophile in stereoselective [2+2] cycloadditions. Key findings include:
- Reaction conditions : Heating at 160°C for 1–2 days with substituted allenes.
- Stereoselectivity : Electron-withdrawing Cl groups enhance regioselectivity, favoring endo transition states.
- Mechanistic insights : Diradical intermediates are inferred from kinetic isotope effects (KIE > 1.2). This reactivity is comparable to dichlorodifluoroethene systems but with slower kinetics due to ethoxy steric effects .
Q. How do computational tools aid in predicting synthetic pathways for derivatives of this compound?
Retrosynthesis algorithms (e.g., Reaxys, Pistachio) analyze feasible routes:
- One-step synthesis focus : Predict direct pathways using precursor databases.
- Precursor scoring : Prioritize reagents with high compatibility (e.g., potassium alkoxides for dehalogenation).
- Validation : Cross-reference predicted routes with experimental NMR data to confirm regiochemistry .
Q. What environmental degradation products arise from this compound, and how are they monitored?
Under aerobic conditions, oxidative cleavage produces dichloroacetic acid derivatives. Anaerobic degradation yields persistent metabolites like 1,1-dichloro-2,2-diethoxyethane (detected via GC-MS). Monitoring strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
